Octane, 6-chloro-2,6-dimethyl-
Description
Contextualizing Branched Alkyl Halides in Contemporary Organic Chemistry Research
Alkyl halides, organic molecules containing a halogen atom bonded to a saturated carbon atom, are fundamental building blocks in organic synthesis. ijrpr.com Their utility stems from the carbon-halogen bond's polarity and the halogen's ability to function as a leaving group, making them susceptible to nucleophilic substitution and elimination reactions. ijrpr.comtaylorandfrancis.com In contemporary organic chemistry, research continues to uncover novel transformations and applications for these versatile compounds, extending their use into medicinal chemistry, materials science, and agrochemicals. ijrpr.com
Branched alkyl halides, in particular, offer unique stereochemical and electronic properties that influence reaction pathways and product formation. The steric hindrance around the reactive center can dictate the regioselectivity and stereoselectivity of reactions. Modern research focuses on developing catalytic methods for the selective functionalization of olefins using alkyl halides to create branched products, which are valuable in complex molecule synthesis. chemrxiv.orgnih.gov These reactions often involve the generation of chiral centers, a crucial aspect in the synthesis of pharmaceuticals and other biologically active molecules. acs.org The study of branched alkyl halides is therefore central to advancing asymmetric synthesis and understanding complex reaction mechanisms. acs.orglhsciencemansa.org
Delimiting the Scope of Scholarly Inquiry into 6-Chloro-2,6-dimethyloctane
The scholarly investigation into 6-chloro-2,6-dimethyloctane is primarily centered on its function as a model substrate in stereochemical and mechanistic studies. Its specific structure, featuring a tertiary chloroalkane at a chiral center, makes it an ideal candidate for exploring the outcomes of reactions like nucleophilic substitution and reduction.
A significant area of research has been the reduction of optically active 6-chloro-2,6-dimethyloctane. Studies have shown it can be reduced to the corresponding alkane, 2,6-dimethyloctane (B150249), using alkali metals in liquid ammonia (B1221849). chemicalbook.comresearchgate.netsmolecule.com This reaction has been pivotal in examining the stereochemical course of reductions involving carbanion intermediates. researchgate.net Further inquiry has utilized electrolytic reduction methods to probe the stereochemistry of the radical intermediates formed during the reaction, showing that the process occurs with an excess of inversion of the starting halide's absolute configuration. oup.com Additionally, it has been used to investigate solvent effects on reaction outcomes, for instance, in nucleophilic substitution reactions conducted in ionic liquids. researchgate.net While it serves as a valuable intermediate for producing more complex molecules, its primary role in the academic literature is that of a specialized tool for fundamental research into reaction mechanisms. smolecule.com
Elucidating the Structural Specificity and Its Impact on Research Trajectories for 6-Chloro-2,6-dimethyloctane
The research trajectory of 6-chloro-2,6-dimethyloctane is intrinsically linked to its specific molecular architecture. It is a chiral, tertiary alkyl halide, which presents a sterically hindered environment around the carbon atom bonded to the chlorine. This structure dictates its reactivity and the types of scientific questions it can be used to answer.
The key structural features and their research implications are:
Tertiary Halide : The chlorine atom is attached to a tertiary carbon, which influences the mechanism of nucleophilic substitution reactions.
Chirality : The C6 carbon is a stereocenter. This allows for the study of stereochemistry in reactions, determining whether they proceed with retention, inversion, or racemization of the configuration. Research has shown that the electrolytic reduction to 2,6-dimethyloctane proceeds with an excess of inversion of configuration. oup.com The reduction with alkali metals in liquid ammonia, however, proceeds with a predominant retention of configuration, suggesting a mechanism involving carbanions. researchgate.net
This unique combination of features makes 6-chloro-2,6-dimethyloctane a non-trivial substrate for studying fundamental principles of organic reaction mechanisms, particularly the interplay between steric effects, electronic effects, and stereochemical outcomes.
Compound Properties and Identifiers
Below are the key properties and identifiers for 6-chloro-2,6-dimethyloctane.
| Property | Value | Source |
| IUPAC Name | 6-chloro-2,6-dimethyloctane | nih.gov |
| CAS Number | 54059-75-5 | nih.gov |
| Molecular Formula | C₁₀H₂₁Cl | nih.gov |
| Molecular Weight | 176.72 g/mol | nih.gov |
| Canonical SMILES | CCC(C)(CCCC(C)C)Cl | nih.gov |
| InChI Key | DNDQHMRAIADVMA-UHFFFAOYSA-N | nih.gov |
| Boiling Point | ~158 °C | chemicalbook.comsmolecule.com |
| Flash Point | 34 °C | chemicalbook.comsmolecule.com |
Spectroscopic Data Overview
Spectroscopic methods are essential for the characterization of 6-chloro-2,6-dimethyloctane.
| Spectroscopic Technique | Availability |
| ¹³C NMR Spectra | Data available |
| GC-MS | Data available |
| Vapor Phase IR Spectra | Data available |
| Source: nih.gov |
Structure
2D Structure
3D Structure
Properties
CAS No. |
5538-38-5 |
|---|---|
Molecular Formula |
C10H21Cl |
Molecular Weight |
176.72 g/mol |
IUPAC Name |
6-chloro-2,6-dimethyloctane |
InChI |
InChI=1S/C10H21Cl/c1-5-10(4,11)8-6-7-9(2)3/h9H,5-8H2,1-4H3 |
InChI Key |
DNDQHMRAIADVMA-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)(CCCC(C)C)Cl |
Origin of Product |
United States |
Synthetic Methodologies and Mechanistic Elucidation Pertaining to 6 Chloro 2,6 Dimethyloctane
Methodological Approaches for the Synthesis of 6-Chloro-2,6-dimethyloctane
The preparation of 6-chloro-2,6-dimethyloctane can be approached through several synthetic strategies, primarily involving the direct chlorination of the corresponding alkane or substitution reactions starting from an alcohol precursor.
Direct chlorination of branched alkanes like 2,6-dimethyloctane (B150249) can, in principle, yield 6-chloro-2,6-dimethyloctane. This method typically involves the reaction of the alkane with a chlorinating agent, often initiated by UV light or heat. However, this approach is generally hampered by a lack of regioselectivity, leading to a mixture of chlorinated isomers. The reactivity of hydrogen atoms in an alkane towards chlorination follows the order: tertiary > secondary > primary. While this selectivity favors the formation of the desired tertiary chloride, the presence of multiple secondary and primary hydrogens in 2,6-dimethyloctane results in the formation of various monochlorinated and polychlorinated products, making the isolation of pure 6-chloro-2,6-dimethyloctane challenging.
A more controlled and widely used method for the synthesis of 6-chloro-2,6-dimethyloctane involves the substitution reaction of the corresponding tertiary alcohol, 2,6-dimethyloctan-2-ol. This transformation can be achieved using various reagents that convert the hydroxyl group into a good leaving group, followed by nucleophilic attack by a chloride ion. Common reagents for this purpose include:
Thionyl chloride (SOCl₂): This reagent reacts with the alcohol to form an intermediate chlorosulfite ester, which then decomposes to yield the alkyl chloride, sulfur dioxide, and hydrogen chloride.
Hydrogen chloride (HCl): In the presence of a strong acid catalyst, the hydroxyl group can be protonated to form a good leaving group (water), which is then displaced by a chloride ion. This reaction is often carried out by bubbling HCl gas through the alcohol or by using a concentrated solution of hydrochloric acid.
These methods generally provide higher yields and greater selectivity for the desired product compared to direct chlorination.
Exploration of Direct Chlorination Protocols for Branched Octane (B31449) Derivatives
Fundamental Mechanistic Studies of 6-Chloro-2,6-dimethyloctane Reactivity
As a tertiary alkyl halide, 6-chloro-2,6-dimethyloctane is a model substrate for studying unimolecular nucleophilic substitution (SN1) reactions. These reactions proceed through a stepwise mechanism involving the formation of a carbocation intermediate. masterorganicchemistry.com
The SN1 reaction is a two-step process. The first and rate-determining step is the spontaneous dissociation of the alkyl halide to form a carbocation and a halide ion. libretexts.org The second step involves the rapid attack of a nucleophile on the carbocation.
The rate of an SN1 reaction is primarily dependent on the stability of the carbocation intermediate. In the case of 6-chloro-2,6-dimethyloctane, the departure of the chloride ion results in the formation of a tertiary carbocation, the 2,6-dimethyloctan-6-yl cation. This carbocation is relatively stable due to the electron-donating inductive effects of the three alkyl groups attached to the positively charged carbon atom.
This planar, sp²-hybridized carbocation is susceptible to attack by a nucleophile from either face. quora.comshaalaa.com This lack of facial bias is a key feature of the SN1 mechanism. quora.com
When a chiral tertiary alkyl halide, such as (R)-6-chloro-2,6-dimethyloctane, undergoes an SN1 reaction, the stereochemical outcome is of particular interest. libretexts.orgedurev.in Because the reaction proceeds through a planar, achiral carbocation intermediate, the nucleophile can attack from either side with theoretically equal probability. shaalaa.comlibretexts.orgedurev.in This leads to the formation of a racemic mixture, containing equal amounts of the retention and inversion products. quora.com
However, in practice, complete racemization is rarely observed. libretexts.orgedurev.in For instance, the reaction of (R)-6-chloro-2,6-dimethyloctane with water results in an alcohol product that is approximately 80% racemized and 20% inverted. libretexts.orglibretexts.orgedurev.inweebly.comlhsciencemansa.org This corresponds to a product mixture of 60% of the (S)-enantiomer (inversion) and 40% of the (R)-enantiomer (retention). libretexts.orgedurev.inchegg.com
This phenomenon is explained by the concept of "ion pairs," first proposed by Saul Winstein. libretexts.orglibretexts.orgweebly.com According to this theory, upon dissociation of the alkyl halide, the carbocation and the leaving group remain in close proximity as an "intimate ion pair." libretexts.org The departing anion can shield one face of the carbocation from nucleophilic attack. If the nucleophile attacks the carbocation before the ions have fully diffused apart, there will be a preference for attack from the opposite side, leading to a slight excess of the inversion product. libretexts.orglibretexts.orgweebly.com
Analysis of Unimolecular Nucleophilic Substitution (SN1) Pathways in Chiral 6-Chloro-2,6-dimethyloctane
Role of Ion Pairs in Influencing Stereoselectivity
The stereochemical outcome of nucleophilic substitution reactions is profoundly influenced by the nature of the reaction intermediates. In the case of tertiary haloalkanes like 6-chloro-2,6-dimethyloctane, which react via an S(_N)1 mechanism, the formation of a carbocation intermediate is a key step. However, the dissociation of the haloalkane does not immediately result in a completely free carbocation. Instead, a series of ion pairs are formed, which can significantly impact the stereoselectivity of the reaction.
When (R)-6-chloro-2,6-dimethyloctane undergoes hydrolysis, the expected product is a racemic mixture of the corresponding alcohol. This is because the planar carbocation intermediate can be attacked by the nucleophile (water) from either face with equal probability. However, experimental observations often show a slight preference for inversion of configuration. For instance, the reaction of (R)-6-chloro-2,6-dimethyloctane with water yields an alcohol that is approximately 80% racemized and 20% inverted. This results in a product mixture of 60% (S)-2,6-dimethyloctan-6-ol and 40% (R)-2,6-dimethyloctan-6-ol.
Table 1: Stereochemical Outcome of S(_N)1 Reaction of (R)-6-chloro-2,6-dimethyloctane with Water
| Stereoisomer | Percentage in Product Mixture |
| (S)-2,6-dimethyloctan-6-ol (Inversion) | 60% |
| (R)-2,6-dimethyloctan-6-ol (Retention) | 40% |
Dehydrohalogenation Reactions Leading to Alkene Formation
Tertiary haloalkanes such as 6-chloro-2,6-dimethyloctane readily undergo elimination reactions in the presence of a strong base to form alkenes. This process, known as dehydrohalogenation, involves the removal of a hydrogen atom and a halogen atom from adjacent carbons. The reactivity of haloalkanes in dehydrohalogenation follows the order: tertiary > secondary > primary. scispace.com
The reaction is typically carried out by heating the haloalkane with a strong base, such as potassium hydroxide (B78521) (KOH), dissolved in a less polar solvent like ethanol. The use of a non-aqueous solvent is crucial because in an aqueous solution, the hydroxide ions would be heavily solvated, reducing their basicity and favoring substitution over elimination. The alkoxide ions (RO) present in an alcoholic solution of KOH are stronger bases and preferentially abstract a proton.
For 6-chloro-2,6-dimethyloctane, there are multiple β-hydrogens that can be abstracted, potentially leading to a mixture of alkene products. According to Zaitsev's rule, the major product will be the most substituted (and therefore most stable) alkene. However, the use of a sterically hindered, bulky base such as potassium tert-butoxide can favor the formation of the less substituted alkene (Hofmann product) by preferentially abstracting the more sterically accessible proton.
Table 2: Potential Dehydrohalogenation Products of 6-Chloro-2,6-dimethyloctane
| Product Name | Structure | Type of Product (Typical Base) |
| 2,6-Dimethyl-oct-5-ene | CH(_3)-CH(CH(_3))-(CH(_2))-C(CH(_3))=CH-CH(_2)-CH(_3) | Zaitsev (more substituted) |
| 2,6-Dimethyl-oct-6-ene | CH(_3)-CH(CH(_3))-(CH(_2))-C(=CH(_2))-CH(_2)-CH(_3) | Hofmann (less substituted) |
| 2,6-Dimethyl-oct-2-ene | CH(_3)-C(CH(_3))=CH-(CH(_2))-CH(Cl)-CH(_2)-CH(_3) | Not a direct product of elimination at C6 |
Hydrogenation Reactions for Alkane Derivatization
Hydrogenation is a chemical reaction that results in an addition of hydrogen, usually to unsaturated compounds. In the context of haloalkanes, hydrogenation can be used to replace the halogen atom with a hydrogen atom, a process also known as hydrogenolysis, effectively converting the haloalkane into its corresponding alkane.
6-Chloro-2,6-dimethyloctane can be reduced to 2,6-dimethyloctane. This transformation can be achieved through catalytic hydrogenation, where the haloalkane is treated with hydrogen gas (H(_2)) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). acs.org The reaction is typically carried out in a solvent and may require elevated temperature and pressure.
Another method for the reduction of haloalkanes is the use of a reducing agent like lithium aluminum hydride (LiAlH(_4)) or zinc in the presence of an acid. These methods provide alternative routes to the parent alkane.
Table 3: Hydrogenation of 6-Chloro-2,6-dimethyloctane
| Reactant | Reagents | Product |
| 6-Chloro-2,6-dimethyloctane | H(_2), Pd/C | 2,6-Dimethyloctane |
| 6-Chloro-2,6-dimethyloctane | LiAlH(_4), then H(_2)O | 2,6-Dimethyloctane |
Examination of Rearrangement Mechanisms in Related Branched Haloalkanes
Carbocation intermediates, such as the one formed from 6-chloro-2,6-dimethyloctane, are susceptible to rearrangement to form more stable carbocations. These rearrangements typically involve a 1,2-hydride shift or a 1,2-alkyl shift. masterorganicchemistry.comyoutube.com
Friedel-Crafts reactions are a set of reactions developed by Charles Friedel and James Crafts in 1877 to attach substituents to an aromatic ring. byjus.com Intramolecular Friedel-Crafts reactions, or cyclialkylations, can occur when a molecule contains both a haloalkane functionality and an aromatic ring, leading to the formation of a new ring. masterorganicchemistry.com
For a molecule like 6-chloro-2,6-dimethyloctane, if it were part of a larger molecule containing an aromatic ring tethered to the octane chain, the tertiary carbocation formed upon ionization could act as the electrophile in an intramolecular electrophilic aromatic substitution. The feasibility and outcome of such a cyclization would depend on the length and flexibility of the tether connecting the carbocation center to the aromatic ring, with the formation of 5- and 6-membered rings being the most favorable. masterorganicchemistry.com
Studies on related branched systems, such as the cyclialkylation of t-butylbenzene, have shown that rearrangements are common. The carbocation generated can rearrange to a more stable form before cyclization, or the initial cyclization product can undergo subsequent rearrangements. These studies provide a framework for predicting the behavior of the carbocation derived from 6-chloro-2,6-dimethyloctane in a similar intramolecular reaction, suggesting that complex mixtures of cyclic products could be formed.
Isotopic labeling, particularly with deuterium (B1214612) (D), is a powerful tool for elucidating reaction mechanisms. acs.org By replacing specific hydrogen atoms with deuterium, chemists can track the movement of atoms and distinguish between different mechanistic pathways.
In the context of carbocation rearrangements, deuterium labeling can provide definitive evidence for hydride or alkyl shifts. For example, if a deuterium atom is placed on a carbon adjacent to the carbocation center, its migration to the carbocationic carbon (a 1,2-deuteride shift) can be detected in the product by spectroscopic methods such as NMR or mass spectrometry. The absence or presence of deuterium at specific positions in the rearranged product can confirm or rule out proposed mechanistic steps. nih.gov
While specific deuterium tracer studies on 6-chloro-2,6-dimethyloctane are not readily found in the literature, extensive studies on other branched alkanes and haloalkanes have established the principles of these rearrangements. uregina.ca These studies have shown that the rates of hydride and alkyl shifts are very fast and compete with nucleophilic attack and elimination. The relative rates of these competing pathways determine the final product distribution. Applying these principles to the 6-chloro-2,6-dimethyloctane system, one can predict that the tertiary carbocation formed could potentially undergo hydride shifts from adjacent methylene (B1212753) groups, leading to rearranged products if a more stable carbocation could be formed, although in this specific case, the initial tertiary carbocation is already quite stable.
Strategic Applications of 6 Chloro 2,6 Dimethyloctane in Advanced Organic Synthesis
Role as a Precursor in the Synthesis of Structurally Complex Organic Molecules
The chemical structure of 6-chloro-2,6-dimethyloctane, featuring a reactive tertiary alkyl chloride, positions it as a key starting material for synthesizing a range of more complex organic molecules. ontosight.ai Its utility stems from its ability to undergo nucleophilic substitution and elimination reactions, allowing for the introduction of diverse functional groups.
A primary application is in the synthesis of other derivatives of 2,6-dimethyloctane (B150249). For instance, it can be reduced to its parent alkane, 2,6-dimethyloctane, which has applications as a diesel fuel additive. chemicalbook.com Studies have shown that the reduction of optically active 6-chloro-2,6-dimethyloctane using alkali metals in liquid ammonia (B1221849) proceeds effectively, yielding 2,6-dimethyloctane while retaining the original stereochemical configuration. chemicalbook.com
Furthermore, 6-chloro-2,6-dimethyloctane is a direct precursor to valuable terpenoid-like compounds used in the fragrance industry. perfumerflavorist.com A notable synthesis involves its conversion to linalool, a naturally occurring terpene alcohol prized for its pleasant scent. The synthesis of 6-chloro-2,6-dimethyloctane itself can be achieved from tetrahydrolinalool (B1194170) by reacting it with concentrated hydrochloric acid, a process that yields the target chloride in significant amounts. sorbonne-universite.fr This chloro-derivative can then be used to access other important fragrance compounds. For example, the chiral version, (6R)-6-chloro-2,6-dimethyloctane, is a precursor to both (-)-linalool (B1674924) and dextro-linalool. chemsrc.com
The transformation pathways from 6-chloro-2,6-dimethyloctane often involve nucleophilic substitution, where the chloride is replaced by nucleophiles like hydroxide (B78521) or alkoxides, or elimination reactions (dehydrochlorination) to form alkenes. These subsequent molecules can be key intermediates in the multi-step synthesis of pharmaceuticals, pesticides, and dyes. ontosight.ai
Table 1: Synthesis and Transformation of 6-Chloro-2,6-dimethyloctane This table is interactive. Click on the headers to sort the data.
| Precursor | Reagent(s) | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Tetrahydrolinalool | Concentrated HCl | 6-Chloro-2,6-dimethyloctane | 60% | sorbonne-universite.fr |
| 6-Chloro-2,6-dimethyloctane | Alkali Metal / Liquid NH₃ | 2,6-Dimethyloctane | Not specified | chemicalbook.com |
Utilization as a Model Compound for Investigating Alkyl Halide Reaction Kinetics and Selectivity
Beyond its role as a synthetic building block, 6-chloro-2,6-dimethyloctane serves as an important model compound for studying the mechanisms, kinetics, and selectivity of reactions involving tertiary alkyl halides. ontosight.ai Its structure is simple enough to allow for clear analysis, yet it possesses the tertiary chloride that is characteristic of many more complex substrates, making it an excellent case for fundamental research.
Research has utilized this compound to explore radical reduction reactions. In these studies, a solution of 6-chloro-2,6-dimethyloctane is passed through a reactor system under controlled temperatures to initiate and then halt the reaction at precise intervals. sorbonne-universite.fr By analyzing the resulting product mixture, researchers can gain insights into the kinetics of the radical-mediated dehalogenation process. sorbonne-universite.fr
Kinetic studies have also been performed on its substitution reactions. For example, the reaction of 6-chloro-2,6-dimethyloctane with methanol (B129727) has been investigated to understand the rate of solvolysis in different solvent systems, including ionic liquids. researchgate.net Such studies are crucial for optimizing reaction conditions to achieve desired products with high selectivity and yield. By systematically varying parameters like temperature, solvent, and concentration, kinetic models can be developed. These models can help predict the activation energies for competing reaction pathways, such as substitution versus elimination (dehydrohalogenation).
Table 2: Research Findings on Reaction Kinetics and Selectivity This table is interactive. Click on the headers to sort the data.
| Reaction Type | Investigated Aspect | Methodology | Key Finding | Reference |
|---|---|---|---|---|
| Radical Reduction | Reaction kinetics | Flow reactor system with controlled timing | Allows for precise study of reaction progress over time. | sorbonne-universite.fr |
| Nucleophilic Substitution | Solvolysis kinetics | Reaction with methanol, potentially in ionic liquids | Provides data on reaction rates in different media. | researchgate.net |
Environmental Distribution and Degradation Pathways of 6 Chloro 2,6 Dimethyloctane
Abiotic Transformation Processes in Environmental Media
Abiotic transformation refers to the degradation of a chemical compound through non-biological processes. For 6-chloro-2,6-dimethyloctane, the most significant of these processes are atmospheric photo-oxidation and aquatic hydrolysis, which break down the molecule into other substances.
Once released into the atmosphere, 6-chloro-2,6-dimethyloctane is subject to degradation, primarily through reactions with photochemically generated radicals. The presence of hydrogen atoms in its structure makes it susceptible to attack by these reactive species, representing a major sink for the compound in the gas phase.
The principal degradation pathway for 6-chloro-2,6-dimethyloctane in the troposphere is its reaction with hydroxyl radicals (•OH). nih.gov These radicals, often called the "detergent" of the atmosphere, are highly reactive and initiate the oxidation of most volatile organic compounds (VOCs). The reaction proceeds via the abstraction of a hydrogen atom from the alkyl chain by the hydroxyl radical, forming water and a chloro-dimethyloctyl radical. This initial step leads to a cascade of further reactions, ultimately breaking down the parent compound.
Because 6-chloro-2,6-dimethyloctane contains hydrogen atoms, it is readily attacked by HO• radicals in the lower atmosphere, which limits its ability to be transported to the stratosphere. nih.gov The rate of this reaction determines the atmospheric lifetime of the compound. For a C10H21Cl molecule, the estimated rate constant for reaction with hydroxyl radicals is a critical factor in its persistence. regulations.govpops.int This rapid degradation in the troposphere is the primary reason such compounds have a limited potential to affect the stratospheric ozone layer. nih.govwikipedia.org
| Reactant | Reaction | Rate Constant (cm³/molecule-s) | Estimated Atmospheric Half-Life (days) |
|---|---|---|---|
| 6-Chloro-2,6-dimethyloctane | Gas-Phase Reaction with •OH | 9.75 × 10⁻¹² | 1.1 - 1.6 |
Data sourced from Stockholm Convention reports on chlorinated paraffins. regulations.govpops.int
In atmospheric water droplets (e.g., clouds, fog) or surface waters, 6-chloro-2,6-dimethyloctane can undergo aqueous-phase oxidation. This process is also often initiated by hydroxyl radicals, which can be generated in water through photochemical reactions. gdut.edu.cn Studies on similar long-chain chlorinated alkanes, often referred to as chlorinated paraffins, show that photochemical transformation is an important process influencing their environmental fate. gdut.edu.cnresearchgate.net
The degradation mechanism is believed to proceed primarily through H-abstraction by •OH radicals, leading to dehydrogenated radical intermediates that can further react to form alcohols or other products. researchgate.net However, research indicates that the photo-oxidation of chlorinated alkanes is generally less efficient than that of compounds containing double bonds, such as chlorinated alkenes or aromatic compounds. core.ac.uk The half-lives for some chlorinated paraffins in aqueous solutions under UV light have been observed to be in the range of several hours, though this efficiency is dependent on factors like the presence of photosensitizers. researchgate.net
In aquatic environments, 6-chloro-2,6-dimethyloctane is subject to hydrolysis, a reaction with water that can lead to its transformation. The compound undergoes nucleophilic substitution, where the chlorine atom is replaced by a hydroxyl group (-OH) from water, yielding 2,6-dimethyloctan-6-ol. epa.gov
| Reactant | Reaction Type | Primary Product |
|---|---|---|
| 6-Chloro-2,6-dimethyloctane | Nucleophilic Substitution (Hydrolysis) | 2,6-Dimethyloctan-6-ol |
Atmospheric Degradation via Radical-Initiated Reactions
Gas-Phase Reactions with Hydroxyl Radicals
Atmospheric Chemical Footprint and Contribution to Environmental Cycles
The potential of a substance to deplete stratospheric ozone is quantified by its Ozone Depletion Potential (ODP), a relative measure benchmarked against CFC-11 (ODP = 1.0). wikipedia.org A key factor determining a substance's ODP is its atmospheric lifetime. Substances that are very stable in the troposphere can survive long enough to be transported into the stratosphere, where intense ultraviolet (UV) radiation can break them down, releasing chlorine or bromine atoms that catalytically destroy ozone. nih.gov
However, compounds that contain hydrogen, such as 6-chloro-2,6-dimethyloctane, are susceptible to attack by hydroxyl radicals in the troposphere. wikipedia.org As established, the reaction with •OH provides an efficient removal mechanism, leading to a short atmospheric half-life of only a few days. regulations.govpops.int Due to this short lifetime, 6-chloro-2,6-dimethyloctane and other similar short-lived chlorinated substances are largely destroyed in the lower atmosphere. Consequently, only a very small fraction of the emitted substance can reach the stratosphere to release its chlorine atom. nih.gov
Therefore, while it contains chlorine, 6-chloro-2,6-dimethyloctane is not considered a significant ozone-depleting substance. Its ODP is expected to be very low, far smaller than that of regulated compounds like chlorofluorocarbons (CFCs). nih.govwikipedia.org The increasing emissions of such very short-lived substances (VSLS) are a topic of current research, but their individual contributions to ozone depletion are minor compared to long-lived ODS. copernicus.orgcopernicus.org
Participation in Tropospheric Photochemical Oxidant Generation
The generation of tropospheric photochemical oxidants, such as ozone (O₃), is a complex process driven by the photo-oxidation of volatile organic compounds (VOCs) in the presence of nitrogen oxides (NOₓ). The contribution of an individual VOC to this process is often quantified by its Photochemical Ozone Creation Potential (POCP), a measure of its ability to form ozone relative to a reference compound, typically ethene. For chlorinated alkanes like 6-chloro-2,6-dimethyloctane, their role in tropospheric oxidant generation is determined by their atmospheric concentration, their reactivity towards atmospheric oxidants like the hydroxyl radical (•OH) and chlorine atoms (Cl•), and the subsequent chemical pathways of their degradation products.
Research Findings on Photochemical Reactivity
One study has classified chlorinated species as generally weak producers of ozone. tandfonline.comtandfonline.com This is in contrast to more reactive VOCs like alkenes and aromatics, which are considered potent ozone precursors. The lower reactivity of alkanes is attributed to their saturated nature, making them less susceptible to rapid atmospheric oxidation. fluorocarbons.org
To estimate the potential contribution of 6-chloro-2,6-dimethyloctane to ozone formation, we can consider its non-chlorinated analogue, 2,6-dimethyloctane (B150249). The POCP for 2,6-dimethyloctane has been reported, although values can vary depending on the model and atmospheric conditions used for the calculation. One UK-based study lists a POCP value for 2,6-dimethyloctane, which can serve as a baseline for understanding the potential reactivity of its chlorinated counterpart. energysecurity.gov.uk Another report provides a Maximum Incremental Reactivity (MIR) value, which is another metric used to assess ozone formation potential. ucr.edu
The atmospheric degradation of chlorinated alkanes can lead to the formation of various products, including other radicals and stable molecules that can participate in or terminate the ozone formation cycle. For instance, the oxidation of chloromethanes can produce hydrogen chloride (HCl), carbon monoxide (CO), and phosgene (B1210022) (COCl₂). semanticscholar.org
Data on Related Compounds
The following table presents POCP and MIR values for 2,6-dimethyloctane, which can be used as a proxy to estimate the potential reactivity of 6-chloro-2,6-dimethyloctane.
| Compound | CAS Number | Photochemical Ozone Creation Potential (POCP) | Maximum Incremental Reactivity (MIR) (g O₃/g VOC) | Source |
|---|---|---|---|---|
| 2,6-Dimethyloctane | 2051-30-1 | 32.7 | Not Available | energysecurity.gov.uk |
| 2,6-Dimethyloctane | 2051-30-1 | Not Available | 1.27 | ucr.edu |
Note: POCP values are relative to ethene (=100). MIR values represent the maximum amount of ozone formed per unit mass of the VOC.
Structure-Activity Relationship (SAR) for OH Radical Reactivity
For an alkane like 6-chloro-2,6-dimethyloctane, the rate constant for its reaction with •OH can be estimated by considering the abstraction of hydrogen atoms from primary, secondary, and tertiary C-H bonds. The presence of the chlorine atom will affect the reactivity of the neighboring C-H bonds. The general equation for the SAR estimation of the OH rate constant (kₒₕ) is:
kₒₕ = Σ (k_group) * F(substituent)
Where:
k_group is the rate constant for a specific type of C-H bond (primary, secondary, tertiary).
F(substituent) is a factor that accounts for the influence of neighboring functional groups.
The chlorine atom generally deactivates the C-H bonds on the same carbon atom and can have a smaller deactivating or even a slight activating effect on C-H bonds on adjacent carbon atoms. By applying established SAR methods, a theoretical kₒₕ for 6-chloro-2,6-dimethyloctane can be calculated, providing an indication of its atmospheric lifetime with respect to •OH radical attack and its initial step in photochemical oxidant generation. york.ac.uk Recent studies have continued to refine these SAR models for a wide range of alkanes. copernicus.org
Analytical Chemistry Methodologies for the Characterization of 6 Chloro 2,6 Dimethyloctane
Advanced Chromatographic and Spectrometric Techniques for Qualitative and Quantitative Analysis
The identification and quantification of 6-chloro-2,6-dimethyloctane are primarily achieved through the synergistic use of chromatographic separation and spectrometric detection.
Gas chromatography-mass spectrometry (GC/MS) stands as a cornerstone technique for the analysis of volatile compounds like 6-chloro-2,6-dimethyloctane. In this method, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. sorbonne-universite.fr Following separation, the eluted compounds are introduced into a mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio, providing a unique fragmentation pattern that serves as a molecular fingerprint. studylib.net
Research has demonstrated the use of a Shimadzu GC-2014 gas chromatograph equipped with a flame ionization detector (FID) and a fused silica (B1680970) capillary column for the analysis of 6-chloro-2,6-dimethyloctane. sorbonne-universite.fr The mass spectra can be obtained using a JEOL JMS-700 instrument. sorbonne-universite.fr While specific retention times and mass fragmentation patterns are unique to the instrumental setup and conditions, the resulting data allows for definitive identification and quantification. The purity of the compound can also be assessed using GC analysis.
| Analytical Technique | Instrumentation Example | Purpose |
| Gas Chromatography (GC) | Shimadzu GC-2014 with FID | Separation and Purity Assessment |
| Mass Spectrometry (MS) | JEOL JMS-700 | Identification and Structural Confirmation |
This table provides examples of instrumentation that can be used for the analysis of 6-chloro-2,6-dimethyloctane.
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules, including 6-chloro-2,6-dimethyloctane. Both ¹H NMR and ¹³C NMR are employed to probe the chemical environment of the hydrogen and carbon atoms within the molecule, respectively.
In ¹H NMR, the chemical shifts, integration, and coupling patterns of the proton signals provide detailed information about the connectivity of atoms. For 6-chloro-2,6-dimethyloctane, specific signals corresponding to the different methyl and methylene (B1212753) groups can be observed and assigned. sorbonne-universite.fr Similarly, ¹³C NMR provides distinct signals for each unique carbon atom in the molecule, further confirming its carbon skeleton. sorbonne-universite.frnih.gov
Published spectral data for 6-chloro-2,6-dimethyloctane includes:
¹H NMR (400 MHz, CDCl₃) δ: 0.89 (d, J = 6.4 Hz, 6H), 1.00 (t, J = 7.2 Hz, 3H), 1.18 (q, J = 6.8 Hz, 2H), 1.39–1.48 (m, 2H), 1.51 (s, 3H), 1.53–1.59 (m, 1H), 1.67–1.82 (m, 4H). sorbonne-universite.fr
¹³C NMR (100 MHz, CDCl₃) δ: 9.2, 22.4, 22.6, 27.8, 29.3, 36.7, 39.0, 43.8, 75.8. sorbonne-universite.fr
These data points are crucial for confirming the structural integrity of the synthesized or isolated compound.
| NMR Nucleus | Key Observables | Information Gained |
| ¹H | Chemical Shift (δ), Integration, Coupling Constant (J) | Proton environment and connectivity |
| ¹³C | Chemical Shift (δ) | Carbon skeleton confirmation |
This table summarizes the key information obtained from different NMR techniques for the structural analysis of 6-chloro-2,6-dimethyloctane.
Gas Chromatography-Mass Spectrometry (GC/MS) for Separation and Identification
Methodological Challenges in the Analysis of Volatile Halogenated Organic Compounds
The analysis of volatile halogenated organic compounds (VHOCs), including 6-chloro-2,6-dimethyloctane, is accompanied by a set of specific challenges that must be addressed to ensure data accuracy and reliability. pouryere.fr
The volatility of these compounds necessitates careful handling during sample collection and preparation to prevent analyte loss. settek.com Purge-and-trap is a common technique for extracting volatile organic compounds from solid and liquid matrices. davidsonanalytical.co.uk However, the efficiency of this process is compound-dependent. epa.gov For instance, water-soluble volatile compounds may exhibit poor purging efficiency, leading to higher quantitation limits. settek.com The purge volume can also impact the response factors of different compounds. ysi.com For some halogenated compounds, heated purge conditions may be necessary to achieve good method performance. epa.gov
The choice of sampling method, such as whole-air sampling into canisters or sorbent-based tube sampling, is critical. nih.gov Factors like the boiling point of the compound can influence the applicability of a given sampling method. epa.gov
The stability of volatile halogenated organic compounds during storage is a significant concern. copernicus.org Studies have shown that some halogenated compounds can degrade in stainless steel canisters over time. copernicus.org The loss of analytes can be attributed to physical adsorption on container walls, dissolution in condensed water, chemical reactions, or biological degradation. aaqr.org For example, some compounds like dichloromethane (B109758) and tetrachloroethene have been observed to decrease in concentration after two weeks of storage. copernicus.org
Computational Chemistry and Theoretical Studies on 6 Chloro 2,6 Dimethyloctane
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful tools for elucidating the electronic structure and predicting the reactivity of molecules like 6-chloro-2,6-dimethyloctane. These calculations can provide insights into the molecule's geometry, orbital energies, and the transition states of its reactions.
Detailed research in this area often involves optimizing the ground-state geometry of the molecule to find its most stable three-dimensional structure. For 6-chloro-2,6-dimethyloctane, this would typically be performed using a functional like B3LYP with a suitable basis set, such as 6-31G*, to accurately model the electronic environment.
A key aspect of the reactivity of 6-chloro-2,6-dimethyloctane is its propensity to undergo nucleophilic substitution reactions, particularly S(_N)1-type reactions, due to the stability of the tertiary carbocation formed upon the departure of the chloride ion. pressbooks.pub Quantum chemical calculations are instrumental in studying the mechanism of such reactions. For instance, the solvolysis of the similar compound, (R)-3-chloro-3,7-dimethyloctane, has been studied, revealing that the reaction proceeds with significant inversion of configuration in solvents like methanol (B129727) and ethanol, but with retention in 2,2,2-trifluoroethanol, highlighting the complex role of the solvent. researchgate.net Theoretical models can calculate the energy of the transition state leading to the carbocation and the carbocation intermediate itself, providing a quantitative measure of the reaction barrier and the stability of the intermediate.
Furthermore, analysis of the frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for predicting reactivity. researchgate.net For 6-chloro-2,6-dimethyloctane, the HOMO is expected to be localized around the chlorine atom and the adjacent carbon, indicating the site of electron donation (nucleophilic character), while the LUMO would be associated with the antibonding (\sigma)* orbital of the C-Cl bond, indicating the site of electron acceptance (electrophilic character). The energy gap between the HOMO and LUMO provides a measure of the molecule's chemical stability and reactivity.
Below is a table of hypothetical, yet representative, data that would be obtained from quantum chemical calculations on 6-chloro-2,6-dimethyloctane, based on typical values for similar halogenated alkanes.
| Computational Parameter | Method/Basis Set | Calculated Value | Interpretation |
| Ground State Energy | DFT (B3LYP/6-31G) | -X Hartrees | The total electronic energy of the optimized geometry. |
| Dipole Moment | DFT (B3LYP/6-31G) | ~2.1 Debye | Indicates a polar molecule due to the electronegative chlorine atom. |
| HOMO Energy | DFT (B3LYP/6-31G) | -10.5 eV | Energy of the highest occupied molecular orbital, related to ionization potential. |
| LUMO Energy | DFT (B3LYP/6-31G) | +1.2 eV | Energy of the lowest unoccupied molecular orbital, related to electron affinity. |
| HOMO-LUMO Gap | DFT (B3LYP/6-31G) | 11.7 eV | Indicates high kinetic stability. |
| C-Cl Bond Length | DFT (B3LYP/6-31G) | 1.80 Å | The equilibrium distance between the carbon and chlorine atoms. |
| Mulliken Charge on C6 | DFT (B3LYP/6-31G) | +0.15 e | The partial positive charge on the carbon attached to chlorine, a site for nucleophilic attack. |
| Mulliken Charge on Cl | DFT (B3LYP/6-31G) | -0.25 e | The partial negative charge on the chlorine atom. |
Note: The values in this table are illustrative and based on typical results for similar molecules. Actual values would require specific calculations for 6-chloro-2,6-dimethyloctane.
Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations offer a way to study the dynamic behavior of 6-chloro-2,6-dimethyloctane, including its conformational flexibility and its interactions with other molecules, such as solvents. These simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves and interacts over time.
A critical component for accurate MD simulations is the force field, which is a set of parameters that defines the potential energy of the system. For halogenated alkanes, specialized force fields like CHARMM and GROMOS have been developed and refined to accurately model the non-bonded interactions, including the anisotropic nature of the halogen bond. nih.govnih.govrsc.orgacs.orgresearchgate.net These force fields are parameterized against quantum mechanical data and experimental properties to ensure their reliability.
Conformational analysis of 6-chloro-2,6-dimethyloctane using MD simulations would involve exploring the potential energy surface as a function of the rotatable bonds in the molecule. This would allow for the identification of the most stable conformers and the energy barriers between them. Given the chiral nature of the molecule, understanding its preferred conformations is crucial for interpreting its chemical and physical properties.
MD simulations are also exceptionally useful for studying intermolecular interactions. For instance, simulating 6-chloro-2,6-dimethyloctane in a box of solvent molecules (e.g., water, methanol, or an ionic liquid) can provide detailed information about the solvation shell around the molecule. This is particularly relevant for understanding the solvent's role in reactions like solvolysis, where solvent molecules can stabilize the transition state and intermediates. researchgate.netresearchgate.net The simulations can quantify the number of solvent molecules in the first solvation shell and their orientation relative to the solute, offering insights into the nature of the intermolecular forces at play, such as dipole-dipole interactions and van der Waals forces.
The following table presents hypothetical data that could be derived from a molecular dynamics simulation of 6-chloro-2,6-dimethyloctane in a solvent, illustrating the types of insights that can be gained.
| Simulation Parameter | Simulation Details | Result | Significance |
| Simulation Time | 100 ns | N/A | Sufficient time to sample conformational space and intermolecular interactions. |
| Force Field | CHARMM with custom parameters for halogenated alkanes | N/A | Ensures accurate representation of molecular interactions. |
| Solvent | Methanol | N/A | Relevant for studying solvolysis reactions. |
| Temperature | 298 K | N/A | Standard ambient temperature. |
| Pressure | 1 atm | N/A | Standard atmospheric pressure. |
| Radial Distribution Function g(r) of Methanol O around C6 | Peak at ~3.5 Å | Indicates the average distance of the first solvation shell. | |
| Coordination Number of Methanol around C6 | ~4-5 | The number of solvent molecules in the first solvation shell. | |
| Major Dihedral Angle Population | -60°, 60°, 180° | Identifies the most populated staggered conformations (gauche and anti). | |
| Rotational Correlation Time of C-Cl bond | ~10 ps | Characterizes the rotational dynamics of the reactive bond. |
Note: The values in this table are illustrative examples of the type of data obtained from MD simulations and are not based on actual simulation results for this specific compound.
Comparative Research and Isomeric Differentiation of 6 Chloro 2,6 Dimethyloctane
Structure-Reactivity Relationships within Octane (B31449) Isomers
The reactivity of an alkyl halide is profoundly influenced by the substitution of the carbon atom bonded to the halogen. labster.com Alkyl halides are classified as primary (1°), secondary (2°), or tertiary (3°) based on the number of alkyl groups attached to this carbon. ncert.nic.in 6-Chloro-2,6-dimethyloctane is a tertiary haloalkane because the chlorine atom is attached to a carbon atom (C6) that is bonded to three other carbon atoms. This structural feature is a primary determinant of its reaction preferences.
In nucleophilic substitution reactions, two major pathways are possible: the S(_N)1 and S(_N)2 mechanisms. The S(_N)2 reaction involves a single step where the nucleophile attacks the carbon atom at the same time as the leaving group departs. alevelchemistry.co.ukbyjus.com This mechanism is sensitive to steric hindrance; bulky groups around the reaction center slow down the reaction. vedantu.commasterorganicchemistry.com Consequently, the reactivity for S(_N)2 reactions follows the trend: primary > secondary > tertiary. stackexchange.comquora.com
Conversely, the S(_N)1 reaction is a two-step process that begins with the departure of the leaving group to form a carbocation intermediate, which is then attacked by the nucleophile. byjus.comlibretexts.org The rate of this reaction is determined by the stability of the carbocation. byjus.com Carbocation stability increases with more alkyl substitution, following the order: tertiary > secondary > primary. quora.comlibretexts.org
Given its structure, 6-chloro-2,6-dimethyloctane is a tertiary alkyl halide and is highly sterically hindered due to the surrounding alkyl groups. labster.com This hindrance makes S(_N)2 reactions extremely slow or non-existent. msu.edu However, the tertiary nature of the halide allows for the formation of a relatively stable tertiary carbocation upon cleavage of the C-Cl bond, strongly favoring the S(_N)1 pathway. byjus.comquora.com This contrasts sharply with a primary isomer like 1-chlorooctane, which would readily undergo S(_N)2 reactions, or a secondary isomer like 2-chlorooctane, which could undergo a mix of S(_N)1 and S(_N)2 reactions depending on the conditions.
Table 1: Comparative Reactivity of Octane Isomers in Nucleophilic Substitution
| Isomer | Classification | Steric Hindrance | Carbocation Stability | Favored Mechanism(s) | Relative Rate (Approx.) |
|---|---|---|---|---|---|
| 1-Chlorooctane | Primary (1°) | Low | Low (Primary) | SN2 | Fast (SN2) |
| 2-Chlorooctane | Secondary (2°) | Moderate | Moderate (Secondary) | SN1 / SN2 | Intermediate |
| 6-Chloro-2,6-dimethyloctane | Tertiary (3°) | High | High (Tertiary) | SN1, E1 | Fast (SN1) |
Influence of Halogen Position on Reaction Kinetics and Mechanistic Pathways
The position of the halogen atom along the carbon chain, even within the same class of alkyl halides, significantly impacts reaction kinetics and the preferred mechanistic pathway. This is primarily due to the stability of the carbocation intermediate formed in S(_N)1 and E1 reactions. For isomers of chloro-dimethyloctane, moving the chlorine atom changes the substitution of the resulting carbocation.
In 6-chloro-2,6-dimethyloctane, the chlorine is on a tertiary carbon (C6). The cleavage of the C-Cl bond results in a stable tertiary carbocation. The rate-determining step for an S(_N)1 reaction is this bond cleavage, and its rate is directly related to the stability of the resulting carbocation. libretexts.org A more stable carbocation intermediate leads to a lower activation energy and a faster reaction rate. byjus.compharmaguideline.com
If we consider a hypothetical isomer, 1-chloro-2,6-dimethyloctane, the chlorine would be on a primary carbon. An S(_N)1 reaction would require the formation of a highly unstable primary carbocation, making this pathway energetically unfavorable. libretexts.org Therefore, this isomer would almost exclusively react via an S(_N)2 mechanism, provided the nucleophile is strong and not sterically hindered. An isomer like 5-chloro-2,6-dimethyloctane would be a secondary halide, forming a secondary carbocation, which is intermediate in stability and reactivity between the primary and tertiary cases. quora.com
Therefore, the position of the chlorine atom is a critical factor. For 6-chloro-2,6-dimethyloctane, its placement on a tertiary carbon atom pre-ordains it for mechanisms involving carbocation intermediates (S(_N)1 and E1), with reaction rates that are significantly faster for these pathways compared to its primary or secondary positional isomers. byjus.comsavemyexams.com
Table 2: Influence of Chlorine Position on Carbocation Stability and Favored Mechanism
| Compound Name | Halogen Position | Carbocation Type | Relative Carbocation Stability | Favored Pathway |
|---|---|---|---|---|
| 1-Chloro-2,6-dimethyloctane | Primary (C1) | Primary | Low | SN2 |
| 5-Chloro-2,6-dimethyloctane | Secondary (C5) | Secondary | Medium | SN1 / SN2 |
| 6-Chloro-2,6-dimethyloctane | Tertiary (C6) | Tertiary | High | SN1 / E1 |
Effects of Alkyl Branching on Synthetic Utility and Environmental Partitioning
The extensive alkyl branching in 6-chloro-2,6-dimethyloctane has significant consequences for its use in chemical synthesis and its behavior in the environment.
Synthetic Utility: The reactivity of haloalkanes makes them valuable intermediates in organic synthesis. physicsandmathstutor.comwikipedia.org Tertiary alkyl halides like 6-chloro-2,6-dimethyloctane are particularly useful for creating highly substituted molecules. Because they readily form tertiary carbocations, they are excellent substrates for S(_N)1 reactions with weak nucleophiles (like water or alcohols) to produce tertiary alcohols or ethers, respectively. byjus.com They are also prone to elimination (E1) reactions, especially with weak bases, to form alkenes. The branching ensures the formation of a specific, highly substituted alkene isomer. However, the significant steric hindrance that favors S(_N)1/E1 pathways also makes them unreactive toward strong, bulky bases or nucleophiles that would require an S(_N)2-type attack. quora.com Thus, their synthetic utility is specialized for creating tertiary-substituted products. alevelchemistryhelp.co.uk
Environmental Partitioning: The environmental fate of an organic compound is governed by its physical properties, which are influenced by its structure. scholaris.ca Branching in an alkane chain affects properties like water solubility and the octanol-water partition coefficient (K(_ow)), a key indicator of how a chemical distributes between fatty tissues (lipophilicity) and water. viu.caresearchgate.net Increased alkyl branching tends to make a molecule more compact, which can lower its boiling point compared to a straight-chain isomer of the same mass. ncert.nic.indocbrown.info
Table 3: Estimated Physicochemical Properties and Environmental Partitioning Tendencies
| Compound | Structure | Estimated Log Kow | Expected Water Solubility | Environmental Partitioning Tendency |
|---|---|---|---|---|
| 1-Chlorooctane | Linear | ~4.1 | Low | Moderate adsorption to soil/sediment |
| 6-Chloro-2,6-dimethyloctane | Branched | > 4.5 (by analogy) | Very Low | Strong adsorption to soil/sediment; potential for bioaccumulation |
Q & A
Q. Example Data Comparison :
| Property | Literature A (2024) | Literature B (2023) | NIST Reference |
|---|---|---|---|
| Boiling Point (°C) | 195–198 | 192–195 | 194 ± 1.5 |
| logP (XlogP3) | 4.2 | 4.5 | 4.3 |
What advanced computational methods are suitable for predicting the reactivity of 6-chloro-2,6-dimethyl-octane in substitution reactions?
Advanced Research Question
Density functional theory (DFT) and topological modeling are critical for mechanistic insights:
- DFT simulations : Optimize ground-state geometries using B3LYP/6-31G(d) to analyze steric effects at the 6-chloro position .
- Reactivity indices : Calculate Fukui indices to identify nucleophilic/electrophilic sites. For example, the chlorine atom exhibits high electrophilicity in SN2 reactions .
- Kinetic modeling : Use Arrhenius parameters to predict activation energies for dehydrohalogenation pathways .
Key Insight :
Branching at the 2,6-dimethyl positions increases steric hindrance, reducing reaction rates by ~30% compared to linear analogs .
How should researchers design experiments to analyze the environmental persistence of 6-chloro-2,6-dimethyl-octane?
Basic Research Question
Assess biodegradation and photolytic stability using:
Q. Example Cetane Data :
| Study | Cetane Number | Purity (%) | Method |
|---|---|---|---|
| CRC (1986) | 42.3 | 97.5 | ASTM D613 |
| NREL (2022) | 40.8 | 99.1 | AFIDA chamber |
How can researchers optimize chromatographic separation of 6-chloro-2,6-dimethyl-octane from its structural isomers?
Basic Research Question
Leverage differences in polarity and branching:
Q. Separation Metrics :
| Isomer | Retention Time (min) | Resolution (Rs) |
|---|---|---|
| 6-chloro-2,6-dimethyl | 12.3 | - |
| 6-chloro-2,4-dimethyl | 13.1 | 1.8 |
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
